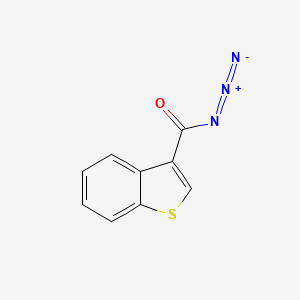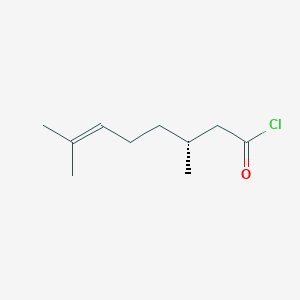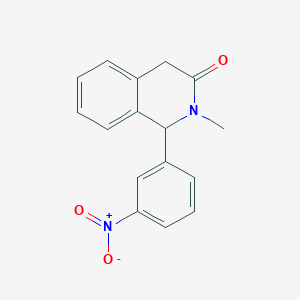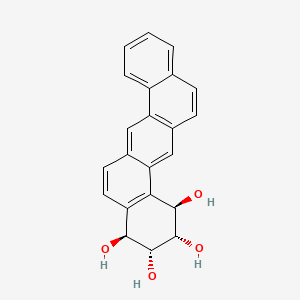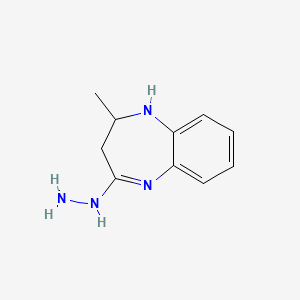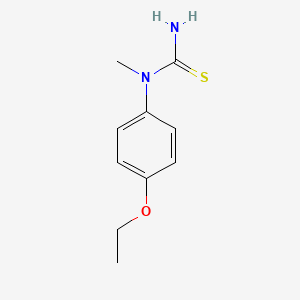
N-(4-Ethoxyphenyl)-N-methylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Ethoxyphenyl)-N-methylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-N-methylthiourea typically involves the reaction of 4-ethoxyaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
4-Ethoxyaniline+Methyl isothiocyanate→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
N-(4-Ethoxyphenyl)-N-methylthiourea can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
科学研究应用
N-(4-Ethoxyphenyl)-N-methylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and stabilizers.
作用机制
The mechanism of action of N-(4-Ethoxyphenyl)-N-methylthiourea involves its interaction with specific molecular targets. The thiocarbonyl group can form hydrogen bonds and interact with various enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Phenacetin: N-(4-Ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.
N-Pyrrolidino Etonitazene: A novel opioid with structural similarities.
Uniqueness
N-(4-Ethoxyphenyl)-N-methylthiourea is unique due to its specific thiourea structure, which imparts distinct chemical and biological properties. Unlike phenacetin, which is primarily used as an analgesic, this compound has broader applications in chemistry and material science.
属性
CAS 编号 |
73901-52-7 |
|---|---|
分子式 |
C10H14N2OS |
分子量 |
210.30 g/mol |
IUPAC 名称 |
1-(4-ethoxyphenyl)-1-methylthiourea |
InChI |
InChI=1S/C10H14N2OS/c1-3-13-9-6-4-8(5-7-9)12(2)10(11)14/h4-7H,3H2,1-2H3,(H2,11,14) |
InChI 键 |
IUBZTOYZICKXST-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N(C)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


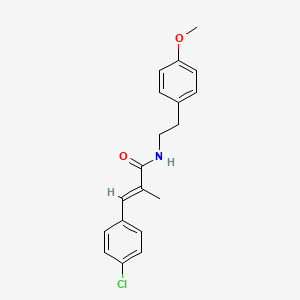
![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)

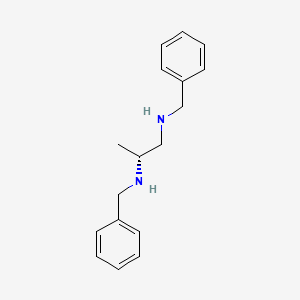

![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)
